molecular formula C15H19F3N4O3 B5791005 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide

2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide

货号 B5791005
分子量: 360.33 g/mol
InChI 键: CDKDLGBFCQKCPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. In

作用机制

2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in the B-cell receptor (BCR) pathway. By inhibiting BTK, 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide blocks the activation of downstream signaling pathways, including the AKT and NF-κB pathways, which are involved in cell survival and proliferation. This leads to the induction of apoptosis in cancer cells and the suppression of immune cells that contribute to autoimmune diseases.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide has been shown to have a potent anti-tumor effect in preclinical models, including both hematologic and solid tumors. It has also been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis. 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development.

实验室实验的优点和局限性

One of the advantages of 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have a favorable safety profile in preclinical studies. However, 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established. In addition, 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide may have limited efficacy in patients with mutations in the BCR pathway or other resistance mechanisms.

未来方向

Future research on 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide will focus on its clinical development for the treatment of cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide in patients with various types of cancer and autoimmune diseases. In addition, further research is needed to understand the mechanisms of resistance to 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide and to develop strategies to overcome resistance. Other potential future directions include the development of combination therapies with other targeted agents or immunotherapies to enhance the anti-tumor or immunomodulatory effects of 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide.

合成方法

The synthesis of 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide involves a series of chemical reactions, starting with the reaction of 2,3,5-trifluoro-4-pyridinecarboxylic acid with morpholine to produce 2-(4-morpholinyl)-4-pyridinol. This intermediate is then reacted with 2-bromoacetamide to produce 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide. The synthesis method has been optimized to produce 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide in high yield and purity.

科学研究应用

2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. 2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide has been shown to inhibit the growth and proliferation of cancer cells and modulate the immune system to promote anti-tumor activity.

属性

IUPAC Name

2-morpholin-4-yl-N-(2,3,5-trifluoro-6-morpholin-4-ylpyridin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N4O3/c16-11-13(19-10(23)9-21-1-5-24-6-2-21)12(17)15(20-14(11)18)22-3-7-25-8-4-22/h1-9H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKDLGBFCQKCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=C(C(=NC(=C2F)F)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。